Dimethylamine:HCl-15N, also known as dimethylamine-15N hydrochloride, is a salt formed by the reaction of dimethylamine ((CH3)2NH) and hydrochloric acid (HCl), where one of the nitrogen atoms in the dimethylamine molecule is replaced with the heavier isotope Nitrogen-15 (¹⁵N) [, ]. This isotopically enriched form is particularly useful in scientific research due to the unique properties of ¹⁵N.
Dimethylamine itself is a simple organic molecule with a wide range of applications in various industries, including the production of pharmaceuticals, dyes, and pesticides. However, the specific use of Dimethylamine:HCl-15N lies in its role as a labeled compound for scientific studies utilizing nuclear magnetic resonance (NMR) spectroscopy [].
The key feature of Dimethylamine:HCl-15N is the incorporation of ¹⁵N into the dimethylamine molecule. Unlike the more common Nitrogen-14 (¹⁴N), ¹⁵N possesses a non-zero nuclear spin, making it detectable by NMR spectroscopy. This allows scientists to track the movement and behavior of the dimethylamine moiety in complex systems [, ].
The overall structure consists of a central nitrogen atom bonded to two methyl groups (CH3) and a hydrogen atom. The hydrochloride salt (HCl) dissociates in aqueous solution, resulting in a positively charged dimethylammonium cation ((CH3)2¹⁵NH2+) and a chloride anion (Cl-) [].
(CH3)2¹⁵NH + HCl → (CH3)2¹⁵NH2+ Cl-
Dimethylamine:HCl-15N does not have a specific mechanism of action as it primarily serves as a labeled substrate for NMR studies. Its function lies in enabling researchers to track the movement and interactions of the dimethylamine moiety within a system.
Dimethylamine:HCl-15N, also known as N-Methylmethan(15N)amine hydrochloride, is a valuable tool in scientific research due to the presence of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the movement and fate of dimethylamine within a biological system.
The specific properties of 15N enable researchers to distinguish it from naturally occurring nitrogen (14N) through various analytical techniques like mass spectrometry. This distinction allows them to monitor the incorporation and transformation of dimethylamine:HCl-15N in diverse research areas:
Dimethylamine:HCl-15N can be used to study the enzymatic reactions involving dimethylamine as a substrate. By incorporating the 15N isotope into the dimethylamine molecule, researchers can track the specific atoms involved in the reaction and gain insights into the enzyme mechanism. This information is valuable for understanding the function of enzymes and their potential roles in various biological processes .
Corrosive;Irritant